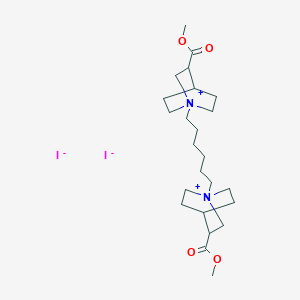
1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester, also known as MBQ-167, is a synthetic compound that has been studied for its potential use as an anticholinergic drug. Anticholinergic drugs work by inhibiting the action of acetylcholine, a neurotransmitter that is involved in many physiological processes in the body. MBQ-167 is a quaternary ammonium compound that has two quinuclidine rings linked by a hexamethylene chain.
Mecanismo De Acción
The mechanism of action of 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester is believed to involve the inhibition of muscarinic acetylcholine receptors in the brain. Muscarinic receptors are a type of acetylcholine receptor that are involved in many physiological processes, including the regulation of motor function, cognition, and memory. By inhibiting these receptors, 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester may improve some of the symptoms of neurological disorders that are associated with acetylcholine dysregulation.
Biochemical and Physiological Effects
1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester has been shown to have several biochemical and physiological effects in animal studies. In rats, 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester has been shown to increase dopamine release in the striatum, a brain region that is involved in motor control. 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester has also been shown to improve cognitive function in rats, as measured by performance in a maze task. In addition, 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester has been shown to have antipsychotic effects in mice, suggesting that it may be useful in the treatment of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester in lab experiments is its high purity and yield, which allows for accurate and reproducible results. 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester is also relatively stable and easy to handle, making it a convenient compound to work with. However, one limitation of using 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester in lab experiments is its high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester. One area of interest is the development of more specific and selective muscarinic receptor antagonists, which may have fewer side effects than current anticholinergic drugs. Another area of interest is the use of 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester in combination with other drugs, such as dopamine agonists, to improve the treatment of neurological disorders. Finally, further studies are needed to fully understand the biochemical and physiological effects of 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester, particularly in humans.
Métodos De Síntesis
The synthesis of 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester involves several steps, starting with the reaction of 3-carboxyquinuclidine with hexamethylenediamine to form the intermediate compound, 1,1'-hexamethylenebis(3-carboxyquinuclidine). This intermediate is then reacted with methyl iodide to form the final product, 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester. The synthesis of 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester has been studied for its potential use as an anticholinergic drug, particularly for the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. Anticholinergic drugs have been shown to improve some of the motor symptoms of Parkinson's disease, such as tremors and rigidity. 1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester has also been studied for its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia.
Propiedades
Número CAS |
101611-66-9 |
|---|---|
Nombre del producto |
1,1'-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester |
Fórmula molecular |
C24H42I2N2O4 |
Peso molecular |
676.4 g/mol |
Nombre IUPAC |
methyl 1-[6-(3-methoxycarbonyl-1-azoniabicyclo[2.2.2]octan-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane-3-carboxylate;diiodide |
InChI |
InChI=1S/C24H42N2O4.2HI/c1-29-23(27)21-17-25(13-7-19(21)8-14-25)11-5-3-4-6-12-26-15-9-20(10-16-26)22(18-26)24(28)30-2;;/h19-22H,3-18H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
HACWHPLOPMLTCY-UHFFFAOYSA-L |
SMILES |
COC(=O)C1C[N+]2(CCC1CC2)CCCCCC[N+]34CCC(CC3)C(C4)C(=O)OC.[I-].[I-] |
SMILES canónico |
COC(=O)C1C[N+]2(CCC1CC2)CCCCCC[N+]34CCC(CC3)C(C4)C(=O)OC.[I-].[I-] |
Sinónimos |
methyl 1-[6-(8-methoxycarbonyl-1-azoniabicyclo[2.2.2]oct-1-yl)hexyl]-1 -azoniabicyclo[2.2.2]octane-8-carboxylate diiodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B24473.png)


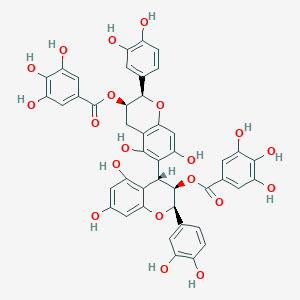
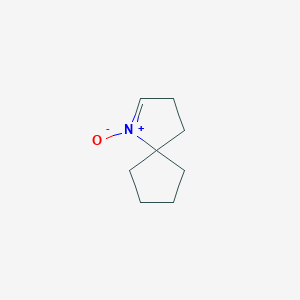

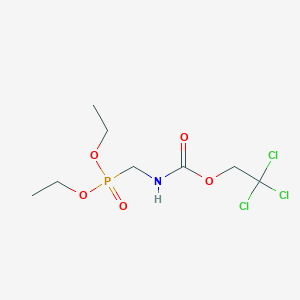



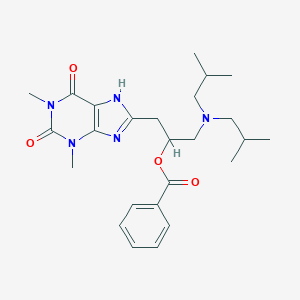

![Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,](/img/structure/B24498.png)
![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)